

Technical Guide: Spectroscopic Characterization of 3-Chloro-5-nitrobenzoyl Chloride[1]

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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoyl chloride

CAS No.: 89629-90-3

Cat. No.: B3058476

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H

Cl

NO

Molecular Weight: 219.99 g/mol [1]

Executive Summary & Application Context

3-Chloro-5-nitrobenzoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of diversified pharmaceutical scaffolds and agrochemicals.[1] Its structural uniqueness lies in the meta-substitution pattern, where the electron-withdrawing nitro (-NO) and chloro (-Cl) groups activate the benzoyl chloride moiety for nucleophilic attack while directing subsequent electrophilic aromatic substitutions (EAS) to specific positions.[1]

Critical Handling Note: As an acid chloride, this compound is highly sensitive to moisture. Hydrolysis reverts it to 3-chloro-5-nitrobenzoic acid (CAS 34662-36-7), a common impurity.[1] The spectroscopic data presented below focuses on distinguishing the active chloride from the hydrolyzed acid, a critical quality control (QC) step in drug development workflows.

Mass Spectrometry (MS) Analysis[2][3]

The mass spectrum of **3-Chloro-5-nitrobenzoyl chloride** is definitive due to the presence of two chlorine atoms (one aryl, one acyl), creating a distinct isotope pattern.[1]

Theoretical Isotope Distribution

The presence of two chlorine atoms (

Cl and

Cl) results in a characteristic 9:6:1 intensity ratio for the molecular ion cluster.

Ion Species	m/z	Composition	Relative Intensity (Approx.)
M	219	Cl, Cl	100% (Base Peak candidate)
M+2	221	Cl, Cl	64%
M+4	223	Cl, Cl	10%

Fragmentation Pathway (EI-MS)

In Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway useful for structural confirmation.

- Molecular Ion (): 219/221/223.
- -Cleavage (Loss of Cl): The weakest bond is the acyl C-Cl bond.[1] Loss of Cl (35/37) generates the acylium ion [Ar-C

O]

.

- m/z observed: 184 (100%) and 186 (33%). Note: The isotope pattern shifts to 3:1 (single Cl remaining).
- Decarbonylation (Loss of CO): Ejection of CO (28 Da) from the acylium ion yields the substituted phenyl cation [C

H

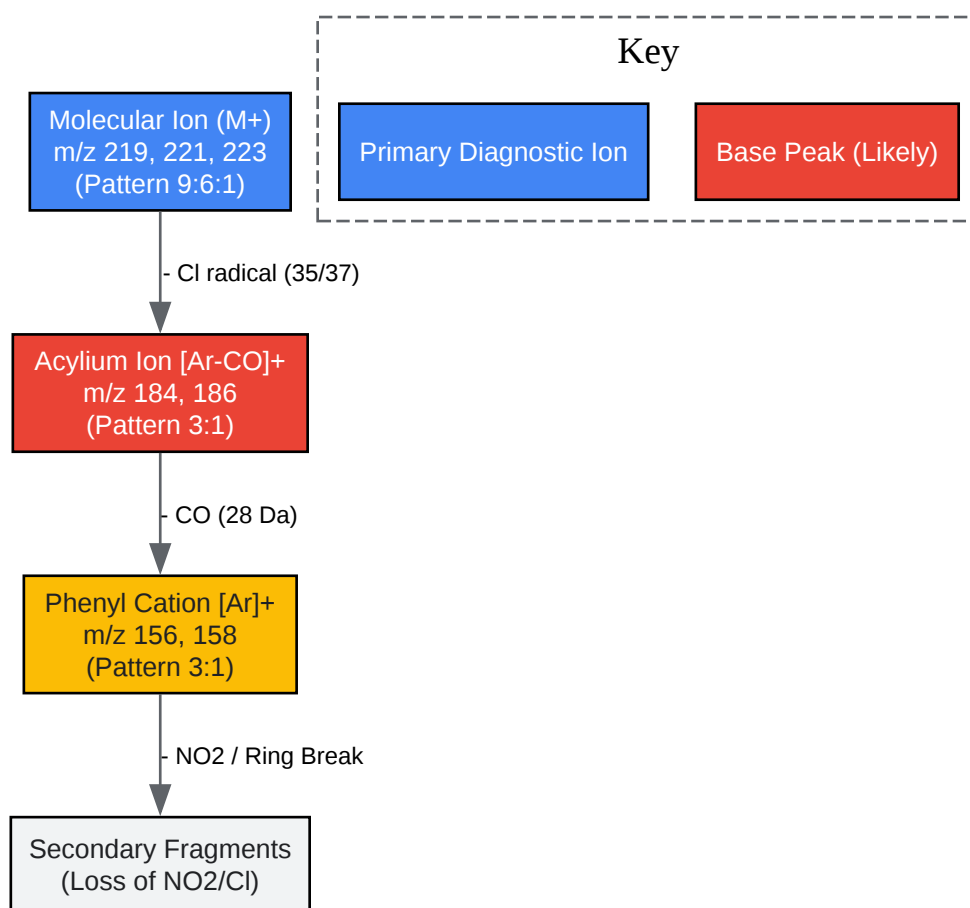
CINO

]

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- m/z observed: 156 and 158.
- Nitro Group Loss: Subsequent loss of NO
or NO fragments.

Visualization: Fragmentation Logic



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Caption: Logical fragmentation pathway of **3-Chloro-5-nitrobenzoyl chloride** in EI-MS, highlighting the diagnostic loss of chlorine and carbon monoxide.

Infrared Spectroscopy (FT-IR)[1]

IR is the fastest method to verify the conversion of the carboxylic acid precursor to the acid chloride.

Diagnostic Bands[1]

Functional Group	Wavenumber (cm)	Intensity	Assignment
C=O Stretch (Acyl Chloride)	1775 - 1790	Strong	Primary Diagnostic. Significantly higher than the acid precursor (~1700 cm). ^[1]
C=O Overtone	~3500 - 3600	Weak	Fermi resonance often seen with acid chlorides. ^[1]
NO Asymmetric	1530 - 1545	Strong	Characteristic of aromatic nitro groups. ^[1]
NO Symmetric	1345 - 1360	Strong	Paired with the asymmetric stretch. ^[1]
C-Cl Stretch	700 - 800	Medium	Aryl chloride stretch. ^[1]
Absence of O-H	2500 - 3300	-	Purity Check. A broad mound here indicates hydrolysis (presence of carboxylic acid). ^[1]

Expert Insight: If you observe a "shoulder" or a second peak around 1710 cm

, your sample has partially hydrolyzed. Re-distillation or treatment with thionyl chloride is required.^[1]

Nuclear Magnetic Resonance (NMR)^{[2][3][4][5]}

Due to the meta-substitution pattern (1,3,5-substituted benzene ring), the proton signals appear as three distinct doublets of doublets (often appearing as pseudo-triplets) with small meta-coupling constants (

).[1]

Solvent Choice: Use CDCl₃

(Chloroform-d).[1] Avoid DMSO-d₆

or Methanol-d₄

as they can react with the acid chloride (forming the acid or ester, respectively) during the measurement, leading to erroneous data.

H NMR Data (Predicted in CDCl₃, 400 MHz)

Proton Position	Chemical Shift (, ppm)	Multiplicity	Coupling ()	Assignment Logic
H-6	8.85 - 8.95	dd (pseudo-t)	Hz	Flanked by NO and COCl (Both strong EWG). Most deshielded. [1]
H-4	8.55 - 8.65	dd (pseudo-t)	Hz	Flanked by NO and Cl.
H-2	8.25 - 8.35	dd (pseudo-t)	Hz	Flanked by COCl and Cl. Least deshielded relative to others. [1]

C NMR Data (Predicted in CDCl₃)

- Carbonyl (C=O): ~166-168 ppm.[1] (Distinct from acid ~170 ppm).[2]
- Aromatic C-NO : ~148 ppm.[1]

- Aromatic C-COCl: ~135 ppm.[1][3]
- Aromatic C-Cl: ~136 ppm.[1][3]
- Aromatic CH: 120 - 130 ppm (3 signals).[1]

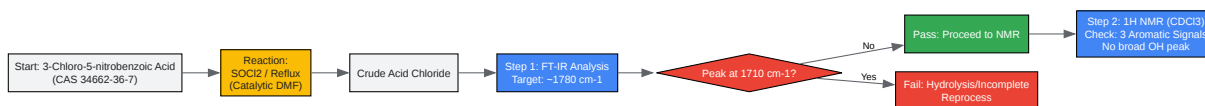
Experimental Protocols

Sample Preparation for NMR (Moisture Sensitive)

- Drying: Ensure the NMR tube and pipette are oven-dried.
- Solvent: Use CDCl₃
stored over molecular sieves (4Å) to remove trace water.
- Preparation: Dissolve ~10-15 mg of the acid chloride in 0.6 mL CDCl₃
.
- Execution: Run the spectrum immediately. If the sample turns cloudy or precipitates a white solid, hydrolysis has occurred.

Synthesis & Verification Workflow

The following workflow outlines the generation of the data and the logic for quality control.



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Caption: Quality control workflow for synthesizing and validating **3-Chloro-5-nitrobenzoyl chloride**, emphasizing the IR checkpoint for hydrolysis.

References

- Synthesis of Nitrobenzoyl Chlorides: Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 9, p.64 (1929). (General procedure for converting nitrobenzoic acids to acid chlorides using PCl₅ or SOCl₂). [Link](#)
- Parent Acid Data (PubChem): 3-Chloro-5-nitrobenzoic acid (CAS 34662-36-7).^{[3][4]} National Center for Biotechnology Information.^[1] PubChem Compound Summary. [Link](#)
- General Spectroscopic Data for Acid Chlorides: NIST Chemistry WebBook, SRD 69. (Reference for characteristic IR shifts of -COCl vs -COOH). [Link](#)
- Isotope Pattern Calcul
isotope distribution (9:6:1). BenchChem Technical Notes. [Link](#)

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Sources

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- 2. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
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